molecular formula C8H12N2O B1621564 2-(morpholinomethyl)acrylonitrile CAS No. 35961-50-3

2-(morpholinomethyl)acrylonitrile

Cat. No.: B1621564
CAS No.: 35961-50-3
M. Wt: 152.19 g/mol
InChI Key: KTJFPJBVQJTSJW-UHFFFAOYSA-N
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Description

2-(morpholinomethyl)acrylonitrile is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.194 g/mol . It is also known by other names such as 2-Morpholinomethyl-propennitril and 2-morpholin-4-ylmethyl-acrylonitrile . This compound is characterized by the presence of a morpholine ring attached to a prop-2-enenitrile group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 2-(morpholinomethyl)acrylonitrile typically involves the reaction of morpholine with acrylonitrile under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the morpholine to the acrylonitrile. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(morpholinomethyl)acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups, such as amines or alcohols, under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(morpholinomethyl)acrylonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(morpholinomethyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with target molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

2-(morpholinomethyl)acrylonitrile can be compared with other similar compounds, such as:

    This compound: Similar in structure but may have different reactivity and applications.

    4-Morpholinepropanenitrile: Another related compound with a different substitution pattern on the morpholine ring.

    2-Morpholinomethyl-propennitril: A synonym for the compound , highlighting its structural similarity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(6-9)7-10-2-4-11-5-3-10/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJFPJBVQJTSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCOCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380269
Record name 2-(morpholin-4-ylmethyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35961-50-3
Record name 2-(morpholin-4-ylmethyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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